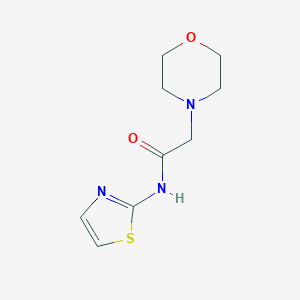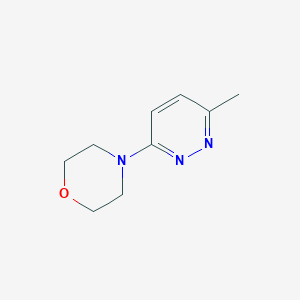![molecular formula C24H31N3O4 B276928 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide, commonly known as MPPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and is known for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of MPPI involves its ability to modulate the activity of serotonin receptors in the brain. It acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of cognition and perception.
Biochemical and Physiological Effects:
MPPI has been shown to produce several biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin in the brain, which is associated with anxiolytic and antidepressant effects. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPI in lab experiments is its high binding affinity towards serotonin receptors. This makes it a useful tool for studying the role of these receptors in neurological and psychiatric disorders. However, one of the limitations of using MPPI is its potential off-target effects, which may confound the results of experiments.
Orientations Futures
There are several future directions for the research on MPPI. One of the areas of interest is the development of more selective and potent analogs of MPPI that can target specific serotonin receptor subtypes. Another area of interest is the investigation of the potential therapeutic applications of MPPI in the treatment of neurological and psychiatric disorders. Additionally, the use of MPPI in combination with other drugs for the treatment of these disorders is also an area of interest.
Méthodes De Synthèse
The synthesis of MPPI involves the reaction of 2-(2-chloroethoxy)-N-[4-(propan-2-yl)phenyl]acetamide with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
MPPI has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant binding affinity towards serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This makes it a potential candidate for the treatment of several neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Propriétés
Formule moléculaire |
C24H31N3O4 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H31N3O4/c1-18(2)19-8-10-20(11-9-19)25-23(28)16-31-17-24(29)27-14-12-26(13-15-27)21-6-4-5-7-22(21)30-3/h4-11,18H,12-17H2,1-3H3,(H,25,28) |
Clé InChI |
OESQWHPJRMSLFS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)COCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)




![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)


![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)